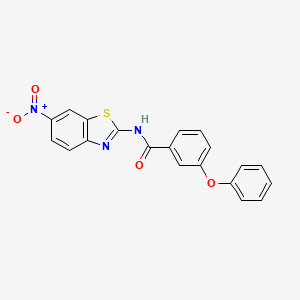

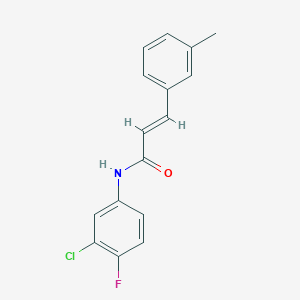

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide” is a synthetic compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular formula of a similar compound, “(2E)-N-(6-Nitro-1,3-benzothiazol-2-yl)-3-phenylacrylamide”, is C16H11N3O3S . It has an average mass of 325.342 Da and a monoisotopic mass of 325.052124 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(2E)-N-(6-Nitro-1,3-benzothiazol-2-yl)-3-phenylacrylamide”, include a density of 1.5±0.1 g/cm3, a molar refractivity of 92.2±0.3 cm3, and a molar volume of 220.0±3.0 cm3 . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Synthesis and Evaluation as Anticancer Agents : Research has been conducted on the synthesis and preliminary evaluation of benzothiazole derivatives as potential anticancer agents. These studies focus on synthesizing derivatives and evaluating their cytotoxicity against various human cancer cell lines, demonstrating the potential of benzothiazole derivatives in cancer treatment (Aurelio Romero-Castro et al., 2011)[https://consensus.app/papers/synthesis-evaluation-selected-2aryl56nitro-romerocastro/f614016e18635c59a0016ef6bc76e8f5/?utm_source=chatgpt].

Antibacterial Activities : Novel hydroxy substituted benzothiazole derivatives have been synthesized and tested for their antibacterial activity against Streptococcus pyogenes. These studies highlight the significance of structural modifications in enhancing the antibacterial properties of benzothiazole derivatives (Akhilesh Gupta, 2018)[https://consensus.app/papers/antibacterial-activity-novel-hydroxy-substituted-gupta/4af1f01cd38e5b348b794c3c4f3cd080/?utm_source=chatgpt].

Antiparasitic Properties : The antiparasitic properties of benzothiazole derivatives against Leishmania infantum and Trichomonas vaginalis have been investigated, indicating their potential use in treating infections caused by these parasites. The studies explore the dependency of antiprotozoal properties on the chemical structure of the derivatives (F. Delmas et al., 2002)[https://consensus.app/papers/vitro-activities-position-substitutionbearing-6nitro-delmas/990cecfe475256a386549c3e5d948e08/?utm_source=chatgpt].

Molecular and Chemical Studies

Characterization and Properties : Research includes the synthesis and characterization of novel diamines and their application in creating polyimides with specific properties. These studies contribute to understanding the material science applications of benzothiazole derivatives (S. Mehdipour‐Ataei et al., 2004)[https://consensus.app/papers/novel-thermally-polyimides-based-synthesis-mehdipour‐ataei/ff8633833e8551a7a99208ae7cb49810/?utm_source=chatgpt].

Mechanistic Insights and Probe Development : Investigations into the development of fluorescent probes based on benzothiazole derivatives for detecting biological and chemical entities demonstrate the versatility of these compounds in bioanalytical chemistry (Haidong Li et al., 2018)[https://consensus.app/papers/recognition-exogenous-endogenous-nitroxyl-living-cells-li/cf56d8dce940564c953190e0ef077722/?utm_source=chatgpt].

Wirkmechanismus

The mechanism of action of similar compounds involves the formation of a fluorescent complex between the probe and the target biomolecule. When the compound binds to the target molecule, it undergoes a conformational change that results in the emission of a fluorescent signal. This signal can be detected using fluorescence microscopy, allowing researchers to visualize the location and concentration of the target molecule in living cells.

Eigenschaften

IUPAC Name |

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O4S/c24-19(13-5-4-8-16(11-13)27-15-6-2-1-3-7-15)22-20-21-17-10-9-14(23(25)26)12-18(17)28-20/h1-12H,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSPQQODZVBOLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2676359.png)

![6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2676365.png)

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-4,4-difluoro-2-methylpyrrolidine-1-carboxylate](/img/structure/B2676371.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride](/img/structure/B2676372.png)

![2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2676375.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2676376.png)